molecular formula C11H10Cl3NOS B14647023 2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one CAS No. 54414-94-7

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one

Katalognummer: B14647023
CAS-Nummer: 54414-94-7
Molekulargewicht: 310.6 g/mol
InChI-Schlüssel: ZQPDUJLLDFUWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one typically involves the reaction of benzylamine with chloroacetyl chloride, followed by cyclization with thiourea. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzyl-4-methyl-1,2-thiazolidin-3-one
  • 4,5,5-Trichloro-4-methyl-1,2-thiazolidin-3-one
  • 2-Benzyl-4,5-dichloro-4-methyl-1,2-thiazolidin-3-one

Uniqueness

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a benzyl group enhances its reactivity and potential biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

54414-94-7

Molekularformel

C11H10Cl3NOS

Molekulargewicht

310.6 g/mol

IUPAC-Name

2-benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C11H10Cl3NOS/c1-10(12)9(16)15(17-11(10,13)14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI-Schlüssel

ZQPDUJLLDFUWLF-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(SC1(Cl)Cl)CC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.